2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone

Myeloperoxidase inhibition Inflammation Enzymatic assay

This 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone is a uniquely substituted α-chloroacetophenone building block. The ortho-methoxy group electronically tunes the benzylic α-chloromethyl ketone, while the para-chloro substituent enables orthogonal functionalization. It is the direct precursor to sub-nanomolar CCR5 antagonists (IC50 0.1 nM) and recombinant MPO inhibitors (IC50 1 nM). Choose this compound over generic α-chloroacetophenones to ensure correct regioselectivity and potency in your heterocycle synthesis and medicinal chemistry programs.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
Cat. No. B7810383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)CCl
InChIInChI=1S/C9H8Cl2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3
InChIKeyFUHRBWIGEXOTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone (CAS 46173-06-2): A Dual-Chlorinated α-Chloroacetophenone Building Block for Medicinal Chemistry and Heterocyclic Synthesis


2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone (CAS 46173-06-2, molecular formula C9H8Cl2O2, molecular weight 219.06 g/mol) is a dual-chlorinated α-chloroacetophenone derivative characterized by an aromatic 5-chloro substituent and a benzylic α-chloromethyl ketone moiety adjacent to a 2-methoxy group . Unlike simple α-chloroacetophenones, the presence of both a para-chloro substituent on the aromatic ring and an ortho-methoxy group alters the electronic environment, influencing both nucleophilic substitution reactivity and the stability of subsequent heterocyclic intermediates . This compound functions primarily as a versatile electrophilic building block in pharmaceutical intermediate synthesis, with documented applications in the preparation of pyrazole derivatives, diazahexadienes, and CCR5 antagonist scaffolds .

Why Generic α-Chloroacetophenones Cannot Replace 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone in Heterocyclic Assembly


Generic α-chloroacetophenone alternatives (e.g., 2-chloro-1-phenylethanone, CAS 532-27-4; 2-chloro-1-(4-chlorophenyl)ethanone, CAS 4209-90-9) lack the specific 5-chloro-2-methoxy substitution pattern required for proper orientation and electronic tuning in subsequent heterocyclization steps. The ortho-methoxy group contributes both steric influence and electron-donating resonance effects that modulate the electrophilicity of the α-chloromethyl ketone carbonyl, while the para-chloro substituent provides a halogen handle for further functionalization . Substituting a simpler α-chloroacetophenone alters the regioselectivity of nucleophilic attack and can lead to different cyclization products or reduced yields in reactions with hydrazines and amidines [1]. Additionally, the 5-chloro-2-methoxyphenyl pharmacophore appears in bioactive CCR5 antagonist series where the specific halogen-methoxy arrangement is essential for target binding affinity [1].

Quantitative Differentiation Evidence: 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone vs. Structural Analogs


Myeloperoxidase (MPO) Inhibitory Potency: Sub-Nanomolar IC50 Achieved with 5-Chloro-2-Methoxyphenyl Scaffold Derivatives

Derivatives incorporating the 5-chloro-2-methoxyphenyl motif demonstrate potent myeloperoxidase (MPO) inhibition with IC50 values reaching 1 nM in recombinant human MPO chlorination assays using aminophenyl fluorescein detection [1]. This potency is achieved in derivatives where the 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone core serves as the synthetic entry point. In human neutrophil-based cellular assays, the same MPO inhibitory activity shows an IC50 of 42 μM, reflecting the additional barriers of cellular permeability and endogenous substrate competition [1]. While direct head-to-head comparison data for the unsubstituted phenylethanone analog is not available in the public domain, the retention of sub-nanomolar enzymatic potency is attributed to the specific 5-chloro-2-methoxy substitution pattern that optimizes binding interactions within the MPO active site [1].

Myeloperoxidase inhibition Inflammation Enzymatic assay

Synthetic Divergence: Heterocycle Formation with Hydrazine Yields Structurally Distinct Diazahexadiene vs. Non-Methoxylated Analog

The reaction of 1-(5-chloro-2-methoxyphenyl)ethanone—the immediate precursor to 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone—with hydrazine hydrate produces (E,E)-2,5-bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene (C18H18Cl2N2O2) [1]. The α-chlorination step converts this precursor into the electrophilic building block capable of undergoing nucleophilic substitution with amines, thiols, and heterocyclic precursors that the non-chlorinated acetophenone cannot directly participate in . The crystallographically characterized diazahexadiene product confirms the specific regiochemistry imposed by the 5-chloro-2-methoxy substitution pattern, with the molecule lying on a crystallographic twofold axis passing through the N-N bond midpoint [1].

Heterocyclic synthesis Hydrazine condensation Crystal structure

CCR5 Antagonist Scaffold Activity: 0.1 nM IC50 Achievable with 5-Chloro-2-Methoxyphenyl-Containing Derivatives

Preliminary pharmacological screening indicates that derivatives constructed from the 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone core demonstrate CCR5 antagonism with IC50 values as low as 0.1 nM in cell-based assays using P4R5 cells co-expressing CD4 and LTR-β-gal [1][2]. The 5-chloro-2-methoxyphenyl pharmacophore appears critical for this high-affinity interaction, as structural analogs lacking either the chloro substituent or the methoxy group show significantly reduced binding affinity (class-level inference based on established CCR5 antagonist SAR) [2]. The compound class has been proposed for development toward HIV infection, asthma, rheumatoid arthritis, and COPD indications [2].

CCR5 antagonist HIV entry inhibition GPCR pharmacology

Electrophilic Reactivity Differential: α-Chloromethyl Ketone vs. Non-Chlorinated Acetophenone Precursor

2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone contains an electrophilic α-chloromethyl ketone moiety that enables nucleophilic substitution reactions with amines, thiols, and alkoxides . This contrasts directly with its non-chlorinated precursor, 1-(5-chloro-2-methoxyphenyl)ethanone (5-chloro-2-methoxyacetophenone, CAS 6342-64-9), which lacks this reactive α-chloromethyl handle and is limited to carbonyl addition chemistry or aromatic electrophilic substitution . The benzylic chlorine provides a synthetic exit vector orthogonal to the carbonyl, enabling sequential or orthogonal functionalization strategies not possible with the acetophenone alone. Industrial-scale production of the chloroethanone proceeds via chlorination of the acetophenone precursor using thionyl chloride (SOCl2) with pyridine catalysis under reflux conditions, or alternatively via reaction with chloroacetyl chloride .

Nucleophilic substitution Synthetic methodology Building block reactivity

Evidence-Backed Application Scenarios for 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone in Research Procurement


Medicinal Chemistry: Synthesis of High-Potency CCR5 Antagonist Leads

Derivatives synthesized from 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone have demonstrated CCR5 antagonism with IC50 values reaching 0.1 nM in cell-based fusion assays [1]. Research groups pursuing HIV entry inhibition, inflammatory disease modulation (asthma, rheumatoid arthritis), or autoimmune disorder therapeutics should prioritize this building block over simpler α-chloroacetophenones that lack the specific 5-chloro-2-methoxy pharmacophore required for sub-nanomolar target engagement [1][2].

Enzymology: Myeloperoxidase Inhibitor Development for Inflammatory Indications

Compounds incorporating the 5-chloro-2-methoxyphenyl motif exhibit recombinant human MPO inhibition with IC50 = 1 nM in cell-free enzymatic assays [1]. Although cellular activity shows reduced potency (IC50 = 42 μM) due to permeability constraints, the enzymatic potency confirms target engagement capability [1]. Procurement of this building block is justified for MPO-targeted medicinal chemistry programs where the 5-chloro-2-methoxy substitution pattern provides a validated starting point for optimizing both potency and cellular bioavailability [1].

Heterocyclic Chemistry: Construction of Symmetrical Diazahexadiene Scaffolds

The condensation of 1-(5-chloro-2-methoxyphenyl)ethanone with hydrazine hydrate yields (E,E)-2,5-bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene, a crystallographically characterized symmetrical heterocycle [1]. The 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone building block, through its enhanced electrophilicity at the α-chloromethyl position, enables additional diversification routes beyond simple condensation, including sequential nucleophilic substitution followed by cyclization [2]. Research programs requiring structurally novel heterocyclic cores should select this building block for its ability to generate crystallographically distinct molecular architectures [1].

Organic Methodology: Sequential and Orthogonal Functionalization of Aromatic Ketone Scaffolds

The dual electrophilic nature of 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone—combining an α-chloromethyl ketone with an aromatic chloro substituent—enables orthogonal functionalization strategies not accessible with either 5-chloro-2-methoxyacetophenone or unsubstituted α-chloroacetophenones [1][2]. Nucleophilic substitution at the benzylic position can be performed independently of aromatic substitution, while the carbonyl remains available for reduction or condensation [1]. This building block is particularly suited for combinatorial chemistry and parallel synthesis workflows where maximal diversification from minimal core inventory is a procurement priority [1][2].

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